(3-Aminopiperidin-1-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

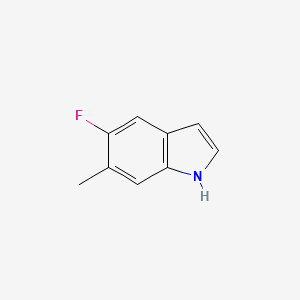

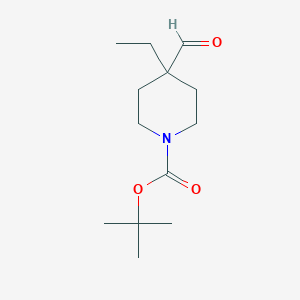

“(3-Aminopiperidin-1-yl)(phenyl)methanone” is a chemical compound with the molecular formula C12H16N2O . It has a molecular weight of 204.27 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” is based on a piperidine ring attached to a phenyl group through a methanone linkage . The piperidine ring contains a nitrogen atom, which is a key feature of this class of compounds .

Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 204.27 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Organic Synthesis and Rearrangements : The compound has been used in organic synthesis, specifically in the rearrangement of 4-benzhydrylidenepiperidines (Chang, Wu, Lin, & Hung, 2006).

- Spectral Characterization and DFT Studies : Detailed spectroscopic analysis and density functional theory (DFT) calculations have been conducted on related compounds, providing insights into their structural and electronic properties (Shahana & Yardily, 2020).

Material Science

- Photophysical Properties : The compound's electronic absorption, excitation, and fluorescence properties have been explored in different solvents, contributing to material science, particularly in the field of photophysics (Al-Ansari, 2016).

Medicinal Chemistry

- Neuroreceptor Antagonists : Derivatives of this compound have shown potential as NR2B subunit-selective antagonists of the NMDA receptor, relevant in neuropharmacology (Borza et al., 2007).

- Antimicrobial and Antioxidant Activities : Some derivatives have been synthesized and tested for antimicrobial activity, offering potential applications in the development of new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

- Protein Tyrosine Kinase Inhibition : Novel derivatives have been synthesized and shown promising activity as protein tyrosine kinase inhibitors, which is significant for cancer therapy (Zheng et al., 2011).

Crystallography

- Crystal Structure Analysis : The compound's derivatives have been analyzed for their crystal structure, contributing to the field of crystallography and material characterization (Revathi et al., 2015).

Safety and Hazards

Safety information for “(3-Aminopiperidin-1-yl)(phenyl)methanone” includes a variety of precautionary statements. These include recommendations to keep the substance away from heat, sparks, open flames, and hot surfaces, to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to handle it under inert gas and protect it from moisture .

Direcciones Futuras

Piperidine derivatives, such as “(3-Aminopiperidin-1-yl)(phenyl)methanone”, have been the focus of numerous studies due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their pharmacological properties.

Mecanismo De Acción

Target of Action

The primary target of (3-Aminopiperidin-1-yl)(phenyl)methanone is Tryptase beta-2 . Tryptase beta-2 is a protein that in humans is encoded by the TPSB2 gene. It is known to be involved in immune response as it is abundantly secreted by mast cells and is thought to play a role in inflammation and allergy responses .

Análisis Bioquímico

Biochemical Properties

(3-Aminopiperidin-1-yl)(phenyl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2. These interactions are crucial as they influence the enzyme’s activity, leading to the modulation of inflammatory responses. The compound’s ability to inhibit cyclooxygenase enzymes suggests its potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By inhibiting cyclooxygenase enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins. This reduction in prostaglandin levels can lead to decreased inflammation and pain. Additionally, this compound has been observed to affect gene expression related to inflammatory pathways, further modulating the cellular response to inflammatory stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cyclooxygenase enzymes. The compound binds to the active site of these enzymes, inhibiting their catalytic activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Furthermore, this compound may also influence other signaling pathways by modulating the activity of transcription factors involved in gene expression related to inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that the anti-inflammatory effects of this compound persist, with sustained inhibition of cyclooxygenase activity and reduced inflammation observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase activity and reduces inflammation without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at optimal doses, while higher doses may lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of piperidine and phenylmethanone derivatives. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites may also contribute to the compound’s overall biological activity. The interaction of this compound with these metabolic enzymes highlights its role in modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments. Transporters such as organic anion-transporting polypeptides may facilitate its uptake into cells, while binding proteins may influence its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular processes. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, further modulating its activity and function .

Propiedades

IUPAC Name |

(3-aminopiperidin-1-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZQTLCDKRVYKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)